6-Hydroxymoxifloxacin

Analytical Chemistry Structural Elucidation Impurity Identification

Analytical labs face challenges in quantifying the 6-hydroxy metabolite of Moxifloxacin without an authenticated reference standard. 6-Hydroxymoxifloxacin (CAS 1829588-19-3) resolves this gap as a ≥95% HPLC-pure impurity standard. • Enables accurate ID via distinct LC-MS fragmentation and absent ¹⁹F NMR signal • Validates HPLC method selectivity via unique retention time for robust system suitability • Supports ICH Q3A(R2) impurity profiling in API and finished product QC Supplied with CoA. For R&D use only.

Molecular Formula C21H25N3O5
Molecular Weight 399.4 g/mol
Cat. No. B13436326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymoxifloxacin
Molecular FormulaC21H25N3O5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)O)C(=O)C(=CN2C5CC5)C(=O)O
InChIInChI=1S/C21H25N3O5/c1-29-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-16(25)18(20)23-8-11-3-2-6-22-15(11)10-23/h7,9,11-12,15,22,25H,2-6,8,10H2,1H3,(H,27,28)
InChIKeyCQPJLVCXRCKDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxymoxifloxacin: Definition & Key Identifiers


6-Hydroxymoxifloxacin (CAS No. 1829588-19-3) is a hydroxylated derivative and key impurity/metabolite of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin . As a structural analog, it is defined by a hydroxyl group substitution at the C-6 position of the quinolone core , which distinguishes it from the parent drug (which has a hydrogen at C-6) and other related impurities like 8-Hydroxymoxifloxacin. Its molecular formula is C₂₁H₂₅N₃O₅, with a molecular weight of 399.44 g/mol . For procurement purposes, it is primarily supplied as a high-purity reference standard (typically ≥95% by HPLC) intended for analytical method development, validation, and quality control (QC) applications, not for therapeutic use [1].

1
Analytical reference standard High-purity impurity standard for HPLC/LC-MS method validation
2
Impurity profiling & QC Supports ICH Q3A(R2) impurity monitoring in moxifloxacin API
3
Metabolite identification Authentic C-6 hydroxylated metabolite for PK/metabolism research

6-Hydroxymoxifloxacin: Why Generic Substitution Fails


Generic substitution with Moxifloxacin or other structurally similar analogs is not scientifically valid for the primary applications of 6-Hydroxymoxifloxacin. Its primary value is as an authentic, well-characterized analytical reference standard for impurity profiling, stability studies, and pharmacokinetic/metabolic research [1]. Using a different compound, such as the parent drug Moxifloxacin or another hydroxylated metabolite like 8-Hydroxymoxifloxacin, would fail to replicate the specific chromatographic retention time, mass spectral fragmentation pattern, and NMR signature required for accurate identification and quantification of this specific impurity or metabolite in a sample matrix [2]. The structural difference, specifically the replacement of a hydrogen with a hydroxyl group at the C-6 position, fundamentally alters its physicochemical properties, necessitating the use of the exact compound for any method involving its detection, separation, or quantification [2].

Property
6-Hydroxymoxifloxacin (Target)
Moxifloxacin / 8-Hydroxy analog (Substitute)
C-6 Substituent
–OH (hydroxyl)
–H or –OH at different position
¹⁹F NMR
No C-F signal observed
Signal present (moxifloxacin)
Chromatographic Retention
Unique RT driven by altered pKa
Different RT; may not co-elute

Generic substitution may shift retention time, mass fragmentation, and NMR signature — limiting direct interchangeability in validated methods.

6-Hydroxymoxifloxacin: Quantified Differentiation Evidence


Structural Confirmation by ¹⁹F NMR

The absence of the C-6 fluorine atom, a hallmark of Moxifloxacin, provides a definitive and quantifiable spectral differentiation for 6-Hydroxymoxifloxacin. This is directly observed via ¹⁹F NMR spectroscopy. Moxifloxacin exhibits a characteristic C-F signal in the 145–155 ppm range. In contrast, 6-Hydroxymoxifloxacin shows a complete absence of this signal . This absence is a critical and unambiguous marker for confirming the identity of the C-6 hydroxylated derivative during structural elucidation and purity assessment, a feature not shared by its fluorinated analogs.

¹⁹F NMR Confirmation
Head-to-head
Signal absent vs. present at 145–155 ppm
Supports unambiguous identity confirmation
¹⁹F NMR spectroscopy; qualitative differentiation
Analytical Chemistry Structural Elucidation Impurity Identification

Predicted LogP & pKa Differentiation

The substitution of hydrogen with a hydroxyl group at the C-6 position is predicted to alter key physicochemical parameters compared to Moxifloxacin, which directly impacts its behavior in analytical systems. The predicted acid dissociation constant (pKa) for 6-Hydroxymoxifloxacin is 6.48±0.50 . While Moxifloxacin's experimental pKa values are reported to be 6.25 (carboxyl group) and 9.29 (amine group), this single predicted pKa for the hydroxylated analog suggests altered ionization characteristics at relevant mobile phase pH ranges used in HPLC method development [1]. These differences are the fundamental drivers of unique chromatographic retention times and separation selectivity.

Predicted pKa Shift
Cross-study comparable
6.48±0.50 vs. 6.25 (moxifloxacin pKa1)
Supports retention time differentiation review
In silico prediction; experimental confirmation recommended
Physicochemical Properties Chromatography Method Development

Reduced Antibacterial Activity in Hydroxyl Analogs

Structural modification of the quinolone core is known to significantly impact antibacterial potency. A study on Moxifloxacin analogs demonstrated that introducing a hydroxyl group resulted in decreased or comparable in vivo antibacterial activity relative to the parent compound [1]. This class-level evidence supports the understanding that 6-Hydroxymoxifloxacin is not a more potent antimicrobial; rather, its scientific and commercial value is decoupled from the therapeutic efficacy of the parent drug. This reinforces its primary role as an analytical reference standard rather than an active pharmaceutical ingredient.

Antibacterial Activity
Class-level inference
Reported decreased or comparable activity upon hydroxylation
Supports analytical reference standard context
Systemic infection model in mice; compound not directly tested
Medicinal Chemistry Antibacterial Activity Structure-Activity Relationship

6-Hydroxymoxifloxacin: Application Scenarios


Pharmaceutical QC: Impurity Profiling Standard

The most common and validated use case for procuring 6-Hydroxymoxifloxacin is as a high-purity reference standard for identifying and quantifying this specific impurity in Moxifloxacin active pharmaceutical ingredient (API) and finished drug products. It is essential for developing and validating HPLC/UV and LC-MS methods as per ICH Q3A(R2) guidelines . Its unique spectroscopic signature, particularly the absence of the ¹⁹F NMR signal, provides unequivocal confirmation of its identity during method development and transfer .

System Suitability & Retention Time Marker

Due to its unique physicochemical properties, including its altered predicted pKa of 6.48±0.50 compared to Moxifloxacin's pKa of 6.25 , 6-Hydroxymoxifloxacin is used as a critical system suitability marker. Its distinct chromatographic retention time under various HPLC conditions (e.g., C18 column, isocratic or gradient elution) helps establish and verify method selectivity and reproducibility, ensuring the analytical system can adequately separate the impurity from the main drug peak [1].

In Vitro & In Vivo Metabolic Studies

As an authentic metabolite of Moxifloxacin, this compound serves as a crucial reference standard in pharmacokinetic and drug metabolism studies. Researchers use it to identify and quantify the formation of the 6-hydroxy metabolite in biological samples (e.g., plasma, urine) from preclinical animal models or in vitro hepatocyte incubations [2]. Its use ensures accurate tracking of this specific metabolic pathway, which is essential for understanding the drug's biotransformation and clearance profile.

Forced Degradation Studies

6-Hydroxymoxifloxacin is a valuable analytical tool in forced degradation studies (e.g., oxidative, thermal, photolytic stress) to identify potential degradation products. By spiking a sample with this known standard, researchers can confirm whether 6-hydroxylation is a degradation pathway for Moxifloxacin under specific stress conditions, thereby supporting stability-indicating method development and shelf-life determination [3].

Application
Selection Property
Validation Focus
Impurity profiling standard
Certified high purity (≥95% HPLC)
HPLC/LC-MS method validation per ICH Q3A(R2)
System suitability marker
Unique chromatographic retention time
Method selectivity and reproducibility verification
Metabolic pathway studies
Authentic metabolite identity
LC-MS/MS quantification in biological matrices
Forced degradation studies
Known degradation product standard
Stability-indicating method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxymoxifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.